molecular formula C26H18ClN3O5 B11098947 2-chloro-5-[5-[(E)-[2-(4-hydroxy-3-methoxy-phenyl)imidazo[1,2-a]pyridin-3-yl]iminomethyl]-2-furyl]benzoic acid

2-chloro-5-[5-[(E)-[2-(4-hydroxy-3-methoxy-phenyl)imidazo[1,2-a]pyridin-3-yl]iminomethyl]-2-furyl]benzoic acid

Cat. No.: B11098947
M. Wt: 487.9 g/mol
InChI Key: HSGJRDZJJZSJIU-CCVNUDIWSA-N
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Description

2-chloro-5-[5-[(E)-[2-(4-hydroxy-3-methoxy-phenyl)imidazo[1,2-a]pyridin-3-yl]iminomethyl]-2-furyl]benzoic acid is a complex organic compound that features a combination of several functional groups, including a chloro group, a hydroxy group, a methoxy group, and an imidazo[1,2-a]pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-[5-[(E)-[2-(4-hydroxy-3-methoxy-phenyl)imidazo[1,2-a]pyridin-3-yl]iminomethyl]-2-furyl]benzoic acid involves multiple steps, starting from readily available starting materials. The key steps typically include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This would include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-chloro-5-[5-[(E)-[2-(4-hydroxy-3-methoxy-phenyl)imidazo[1,2-a]pyridin-3-yl]iminomethyl]-2-furyl]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

2-chloro-5-[5-[(E)-[2-(4-hydroxy-3-methoxy-phenyl)imidazo[1,2-a]pyridin-3-yl]iminomethyl]-2-furyl]benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-5-[5-[(E)-[2-(4-hydroxy-3-methoxy-phenyl)imidazo[1,2-a]pyridin-3-yl]iminomethyl]-2-furyl]benzoic acid involves its interaction with specific molecular targets. The imidazo[1,2-a]pyridine moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity . The compound may also interact with DNA or RNA, affecting gene expression and protein synthesis .

Properties

Molecular Formula

C26H18ClN3O5

Molecular Weight

487.9 g/mol

IUPAC Name

2-chloro-5-[5-[(E)-[2-(4-hydroxy-3-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]iminomethyl]furan-2-yl]benzoic acid

InChI

InChI=1S/C26H18ClN3O5/c1-34-22-13-16(6-9-20(22)31)24-25(30-11-3-2-4-23(30)29-24)28-14-17-7-10-21(35-17)15-5-8-19(27)18(12-15)26(32)33/h2-14,31H,1H3,(H,32,33)/b28-14+

InChI Key

HSGJRDZJJZSJIU-CCVNUDIWSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)C2=C(N3C=CC=CC3=N2)/N=C/C4=CC=C(O4)C5=CC(=C(C=C5)Cl)C(=O)O)O

Canonical SMILES

COC1=C(C=CC(=C1)C2=C(N3C=CC=CC3=N2)N=CC4=CC=C(O4)C5=CC(=C(C=C5)Cl)C(=O)O)O

Origin of Product

United States

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